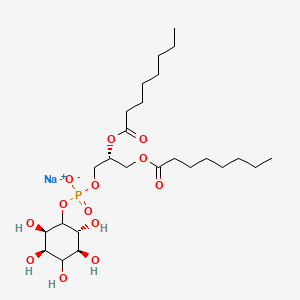

PtdIns-(1,2-dioctanoyl) (sodium salt)

Description

Significance of Phosphatidylinositols (PtdIns) in Cellular Processes

The inositol (B14025) headgroup of PtdIns can be reversibly phosphorylated at the 3, 4, and 5 positions of the inositol ring by a host of specific kinases and phosphatases. wikipedia.orgresearchgate.net This process generates a variety of phosphoinositide species, each with a distinct role in cellular regulation. wikipedia.orgresearchgate.net

Role in Cellular Signal Transduction Cascades

Phosphoinositides are fundamental to cellular signal transduction. glpbio.combiomol.com The phosphatidylinositol signaling system is a major pathway through which extracellular signals are converted into intracellular responses. cusabio.com A classic example begins when extracellular signaling molecules like hormones or neurotransmitters bind to G protein-coupled receptors on the cell surface. cusabio.comlongdom.org This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), a key phosphoinositide in the plasma membrane. wikipedia.orgcusabio.comlongdom.org

This hydrolysis yields two crucial second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). glpbio.combiomol.comwikipedia.orgcaymanchem.com IP₃ is a soluble molecule that diffuses into the cytosol and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). longdom.org The subsequent rise in intracellular Ca²⁺ concentration, often referred to as a third messenger, activates numerous downstream proteins, including calmodulin-dependent kinases, leading to cellular responses like inflammation, metabolism, and apoptosis. longdom.org Concurrently, DAG remains in the plasma membrane where it, along with the increased Ca²⁺, activates protein kinase C (PKC). cusabio.comlongdom.org Activated PKC then phosphorylates a wide range of protein substrates, influencing processes such as cell proliferation, differentiation, and secretion. cusabio.com

Furthermore, phosphoinositides are precursors for the PI3K-Akt signaling pathway, which is vital for regulating cell growth, survival, and metabolism. cusabio.comnih.gov The phosphorylation of PtdIns and its derivatives creates docking sites on membranes for various signaling proteins, effectively orchestrating complex signaling cascades. nih.gov

Involvement in Membrane Dynamics and Vesicular Trafficking

Phosphoinositides are critical regulators of membrane dynamics and the transport of vesicles within the cell. nih.govmdpi.com Their specific distribution across different intracellular membranes allows them to direct organelle-specific trafficking events. nih.gov They achieve this by recruiting and activating effector proteins involved in processes like vesicular budding and membrane fusion. mdpi.comnih.gov

Different phosphoinositide species are enriched in specific compartments. For instance, phosphatidylinositol 4-phosphate (PtdIns4P) is found at the Golgi apparatus, where it plays a role in trafficking proteins and lipids from the Golgi to other destinations. mdpi.com Phosphatidylinositol 3-phosphate (PtdIns3P) is concentrated on endosomal membranes, where it recruits proteins essential for sorting cargo and forming multivesicular bodies. nih.govmdpi.com The interplay between phosphoinositides and small GTPases, like those from the Rab and Arf families, provides a coincidence-detection mechanism that ensures the precise timing and specificity of protein recruitment to membranes during vesicular transport. nih.gov This regulatory system is essential for exocytosis, endocytosis, and maintaining the organization of organelles. nih.gov

Regulation of Cytoskeletal Organization

Phosphoinositides, particularly PtdIns(4,5)P₂, play a significant role in organizing the actin cytoskeleton. nih.gov The synthesis of PtdIns(4,5)P₂ is required for the proper organization of actin filaments. nih.gov In human platelets, the enzymes that synthesize phosphoinositides, phosphatidylinositol kinase and phosphatidylinositol 4-phosphate kinase, have been found to be associated with the cytoskeleton. nih.gov This association suggests that these lipids may be synthesized near the points where the cytoskeleton anchors to the cell membrane, allowing for localized regulation of cytoskeletal dynamics. nih.gov The interaction between phosphoinositides and the cytoskeleton is crucial for various cellular processes, including cell motility, changes in cell shape, and cytokinesis. frontiersin.org

Rationale for Utilizing PtdIns-(1,2-dioctanoyl) (sodium salt) in Biochemical and Cellular Studies

PtdIns-(1,2-dioctanoyl) (sodium salt) is a synthetic, water-soluble analog of phosphatidylinositol. glpbio.combiomol.comtargetmol.com It contains two short eight-carbon (C8:0) fatty acid chains, known as octanoyl chains, at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. glpbio.combiomol.comcaymanchem.com This structural modification confers specific physical properties that make it a valuable tool for in vitro studies. glpbio.combiomol.com

Advantages of Enhanced Aqueous Solubility for In Vitro Applications

A significant advantage of PtdIns-(1,2-dioctanoyl) (sodium salt) is its increased aqueous solubility compared to its natural counterparts, which typically possess long, unsaturated fatty acid chains. glpbio.combiomol.comtargetmol.comcaymanchem.com This enhanced solubility is a direct result of the shorter dioctanoyl chains. glpbio.combiomol.com In laboratory settings, this property is highly beneficial as it allows for the direct introduction of the lipid into aqueous buffer systems used for in vitro assays, such as enzyme activity studies or protein-lipid binding experiments, without the need for detergents or organic solvents that could interfere with the experimental outcomes. biomol.comtargetmol.com

Mimicry of Natural Phosphatidylinositol Stereochemistry

Despite the modification of its fatty acid chains, PtdIns-(1,2-dioctanoyl) (sodium salt) is designed to be a faithful mimic of the natural molecule's structure. glpbio.combiomol.com Crucially, it retains the same stereochemistry of the inositol headgroup and the diacylglycerol (DAG) backbone as the naturally occurring PtdIns. glpbio.combiomol.comtargetmol.comcaymanchem.combertin-bioreagent.com This stereochemical fidelity is essential because the enzymes that act upon phosphoinositides, such as kinases, phosphatases, and lipases, are highly specific to the three-dimensional structure of their substrates. nih.gov By preserving the natural stereoconfiguration, PtdIns-(1,2-dioctanoyl) can be recognized and metabolized by these enzymes, allowing it to serve as a functional substrate in biochemical assays to study the activity and kinetics of the enzymes involved in phosphoinositide signaling. targetmol.combiomol.com

Data Tables

Table 1: Chemical Properties of PtdIns-(1,2-dioctanoyl) (sodium salt)

| Property | Value | Source |

| Synonyms | DOPI, Phosphatidylinositol C8 | glpbio.combiomol.comcaymanchem.com |

| CAS Number | 899827-36-2 | glpbio.combiomol.comcaymanchem.com |

| Molecular Formula | C₂₅H₄₆O₁₃P·Na | glpbio.combiomol.comcaymanchem.com |

| Molecular Weight | 608.6 g/mol | glpbio.combiomol.comcaymanchem.com |

| Solubility | Soluble in water (1 mg/ml) | biomol.com |

| Purity | ≥98% | biomol.com |

| Formulation | Lyophilized powder | biomol.comcaymanchem.com |

| Storage | -20°C | glpbio.combiomol.com |

Utility in Reversible Delivery into Plasma Membrane Models

The defining characteristic of PtdIns-(1,2-dioctanoyl) and other short-chain phosphoinositide analogs is their ability to be reversibly delivered to and from model membranes, such as pre-formed vesicles or liposomes. This utility stems directly from their amphipathic nature, combined with the relatively weak hydrophobicity of their short acyl chains.

Unlike their long-chain natural counterparts, which are extremely hydrophobic and almost exclusively reside within the lipid bilayer, short-chain lipids have a significantly higher critical micelle concentration (CMC). sigmaaldrich.comresearchgate.net The CMC is the concentration above which lipid monomers in an aqueous solution begin to self-assemble into aggregates like micelles. sigmaaldrich.com Below the CMC, these lipids exist predominantly as soluble monomers. This property allows researchers to prepare aqueous solutions of PtdIns-(1,2-dioctanoyl) and introduce it to experimental systems containing model membranes. The lipid monomers can then spontaneously partition from the aqueous phase and insert into the lipid bilayer of the model membrane. nih.govnih.gov

This insertion process is reversible; if the concentration of the short-chain lipid in the surrounding aqueous buffer is reduced (e.g., through perfusion or washing), the lipid monomers will spontaneously exit the bilayer to re-establish equilibrium. This allows for the controlled addition and removal of a specific lipid species, enabling the study of its direct effects on membrane properties or the function of membrane-associated proteins in real-time. researchgate.net

The incorporation of these short-chain lipids into a bilayer composed of long-chain phospholipids (B1166683) can modify the physical characteristics of the model membrane. Research on related short-chain phospholipids has provided detailed insights into these effects.

| Parameter | Observation | Reference(s) |

| Vesicle Size | The ratio of short-chain to long-chain lipid affects the size of spontaneously formed vesicles. Generally, increasing the proportion of the short-chain component leads to a decrease in the average vesicle size. | nih.gov |

| Monolayer Distribution | In mixed vesicles, short-chain lecithins show a preference for the outer monolayer. | nih.gov |

| Component Mobility | The short-chain lipid component is significantly more mobile within the bilayer than the long-chain component, though its motion is more restricted than in a pure micelle. | nih.gov |

| Phase Transition | The incorporation of short-chain lipids into a gel-phase long-chain lipid bilayer lowers the phase transition temperature of the long-chain lipid. | nih.gov |

This method of reversible delivery is a powerful tool for investigating the specific roles of phosphoinositides. By controlling the presence of PtdIns-(1,2-dioctanoyl) in a model membrane, scientists can directly probe its influence on the structure and function of membrane-embedded proteins, such as ion channels or enzymes, and dissect the intricate mechanisms of lipid-protein interactions that are fundamental to cell biology. nih.govnih.gov

The biophysical properties of short-chain lipids are central to this utility. The CMC is a key indicator of a lipid's tendency to partition between the aqueous and membrane phases. While the specific CMC for PtdIns-(1,2-dioctanoyl) is not widely published, data from structurally similar short-chain phospholipids illustrate the principle.

| Compound | Acyl Chains | Critical Micelle Concentration (mM) |

| diC₆PC (Dihexanoylphosphatidylcholine) | 2 x 6:0 | ~10.5 |

| diC₇PC (Diheptanoylphosphatidylcholine) | 2 x 7:0 | ~2.4 |

| diC₈PC (Dioctanoylphosphatidylcholine) | 2 x 8:0 | Not specified, but expected to be lower than diC₇PC |

Data adapted from studies on short-chain phosphatidylcholines, which are structurally related to PtdIns-(1,2-dioctanoyl) and demonstrate the inverse relationship between chain length and CMC. The headgroup of PtdIns would also influence the absolute CMC value. researchgate.net

Properties

IUPAC Name |

sodium;[(2R)-2,3-di(octanoyloxy)propyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47O13P.Na/c1-3-5-7-9-11-13-18(26)35-15-17(37-19(27)14-12-10-8-6-4-2)16-36-39(33,34)38-25-23(31)21(29)20(28)22(30)24(25)32;/h17,20-25,28-32H,3-16H2,1-2H3,(H,33,34);/q;+1/p-1/t17-,20?,21-,22+,23-,24-,25?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDIWCAFXLOVPN-JZAJJPDXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46NaO13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ptd1,2 Dioctanoyl Sodium Salt As a Research Tool in Phosphoinositide Metabolism

Substrate for Lipid Kinases

PtdIns-(1,2-dioctanoyl) (sodium salt) is widely used as a substrate in research to investigate the activity of lipid kinases, particularly phosphoinositide kinases (PIKs). glpbio.comtargetmol.comcaymanchem.com These enzymes catalyze the transfer of a phosphate (B84403) group from ATP to the inositol (B14025) headgroup of PtdIns, initiating a cascade of signaling events. The dioctanoyl acyl chains confer solubility characteristics that are advantageous for in vitro kinase assays.

In controlled laboratory settings, PtdIns-(1,2-dioctanoyl) (sodium salt) is readily phosphorylated by PI-specific kinases. glpbio.comtargetmol.comcaymanchem.com This process allows researchers to sequentially generate and study various phosphorylated forms of PtdIns, which act as critical second messengers in cells. caymanchem.comcaymanchem.com The phosphorylation can occur at the 3, 4, or 5 positions of the inositol ring, leading to a variety of distinct signaling molecules. wikipedia.org

The initial phosphorylation of PtdIns-(1,2-dioctanoyl) by a PIK results in the formation of a monophosphorylated product, phosphatidylinositol phosphate (PtdIns-P or PIP). caymanchem.comcaymanchem.com Depending on the specific kinase used, this can yield PtdIns(3)P, PtdIns(4)P, or PtdIns(5)P. For instance, Phosphatidylinositol 4-kinases (PI4Ks) specifically phosphorylate PtdIns to generate PtdIns(4)P, a crucial precursor for more highly phosphorylated species. nih.govnih.gov

Monophosphorylated PtdIns can be further phosphorylated by specific kinases to yield phosphatidylinositol bisphosphate (PtdIns-P2 or PIP2). caymanchem.comglpbio.comtargetmol.comcaymanchem.comcaymanchem.com A key example is the synthesis of PtdIns(4,5)P2 from PtdIns(4)P, a reaction catalyzed by Type I Phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks). wikipedia.orgnih.gov Other isomers, such as PtdIns(3,4)P2 and PtdIns(3,5)P2, are also formed through the action of different kinase families. caymanchem.comcaymanchem.comnih.gov PtdIns(4,5)P2 is a particularly important signaling molecule, serving as the substrate for both phospholipase C (PLC) and Class I PI 3-kinases. caymanchem.comnih.gov

The pinnacle of this phosphorylation cascade is the formation of phosphatidylinositol trisphosphate (PtdIns-P3 or PIP3). caymanchem.comglpbio.comtargetmol.comcaymanchem.comcaymanchem.com Specifically, Class I phosphoinositide 3-kinases (PI 3-kinases) phosphorylate PtdIns(4,5)P2 at the 3' position of the inositol ring to generate PtdIns(3,4,5)P3. nih.govwikipedia.org This lipid is a potent second messenger that recruits and activates a host of downstream signaling proteins, including the kinase Akt, thereby regulating fundamental cellular processes like growth and survival. wikipedia.orgnih.gov

Table 1: Phosphorylation Products of PtdIns-(1,2-dioctanoyl) This interactive table summarizes the sequential phosphorylation of PtdIns-(1,2-dioctanoyl) and the resulting products.

| Starting Substrate | Kinase Family Example | Product | Abbreviation |

|---|---|---|---|

| PtdIns-(1,2-dioctanoyl) | Phosphoinositide 4-Kinase (PI4K) | PtdIns(4)P-(1,2-dioctanoyl) | PIP |

| PtdIns(4)P-(1,2-dioctanoyl) | PtdIns4P 5-Kinase (PIP5K) | PtdIns(4,5)P2-(1,2-dioctanoyl) | PIP2 |

The use of PtdIns-(1,2-dioctanoyl) and its monophosphorylated derivatives has been instrumental in dissecting the function of specific kinase isoforms. Phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks) are a well-studied group of enzymes that catalyze the production of PtdIns(4,5)P2. nih.gov In vitro studies using PtdIns(4)P derived from the dioctanoyl precursor allow for detailed kinetic analysis and characterization of these kinases. wikipedia.orgnih.gov Research has shown that different isoforms of PIP5K can be organized by scaffolding proteins, such as Dishevelled (Dvl3), to work in coordination with PI4KIIIα, ensuring the efficient and localized synthesis of PtdIns(4,5)P2 needed to maintain basal levels and replenish stores after receptor-induced depletion. nih.gov

Phosphorylation by Phosphatidylinositol Kinases (PIKs) in In Vitro Systems

Interaction with Phosphatases

Just as kinases add phosphate groups, phosphoinositide phosphatases remove them, providing a critical layer of regulation over signaling pathways. nih.gov The dioctanoyl derivatives of phosphoinositides are excellent substrates for studying these enzymes. For example, PtdIns-(4,5)-P2 (1,2-dioctanoyl) has been utilized to investigate the substrate specificity of inositol polyphosphate-5-phosphatase A (5ptase). caymanchem.com

The 5-phosphatase family of enzymes, which includes SHIP1 and SHIP2, hydrolyzes the 5-phosphate from PtdIns(3,4,5)P3 to produce PtdIns(3,4)P2, and from PtdIns(4,5)P2 to yield PtdIns(4)P. nih.gov Another key phosphatase, PTEN (phosphatase and tensin homolog), acts as a tumor suppressor by dephosphorylating the 3' position of PtdIns(3,4,5)P3, converting it back to PtdIns(4,5)P2 and thus terminating PI 3-kinase signaling. wikipedia.orgnih.gov The use of synthetic, water-soluble phosphoinositide analogs like PtdIns-(1,2-dioctanoyl) derivatives is fundamental to characterizing the activity and regulatory mechanisms of these crucial phosphatases in vitro. caymanchem.com

Table 2: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| PtdIns-(1,2-dioctanoyl) (sodium salt) | 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol) (sodium salt) |

| PtdIns | Phosphatidylinositol |

| PtdIns-P / PIP | Phosphatidylinositol phosphate |

| PtdIns-P2 / PIP2 | Phosphatidylinositol bisphosphate |

| PtdIns-P3 / PIP3 | Phosphatidylinositol trisphosphate |

| PtdIns(4,5)P2 | Phosphatidylinositol (4,5)-bisphosphate |

| PtdIns(3,4)P2 | Phosphatidylinositol (3,4)-bisphosphate |

| PtdIns(3,5)P2 | Phosphatidylinositol (3,5)-bisphosphate |

| PtdIns(3,4,5)P3 | Phosphatidylinositol (3,4,5)-trisphosphate |

| PtdIns(4)P | Phosphatidylinositol 4-phosphate |

| PIKs | Phosphoinositide Kinases |

| PI4K | Phosphatidylinositol 4-kinase |

| PIP5K | Phosphatidylinositol-4-phosphate 5-kinase |

| PI3K | Phosphoinositide 3-kinase |

| PLC | Phospholipase C |

| 5ptase | Inositol polyphosphate-5-phosphatase A |

| PTEN | Phosphatase and tensin homolog |

| SHIP | SH2-containing inositol phosphatase |

| Dvl3 | Dishevelled 3 |

Resistance to Phospholipase C (PLC) Hydrolysis for 3D-Phosphorylated Analogs

A critical aspect of phosphoinositide signaling is the pathway initiated by phosphoinositide 3-kinases (PI3Ks), which phosphorylate the 3'-hydroxyl group of the inositol ring. This action generates a distinct set of phosphoinositides, including PtdIns(3,4)P₂ and PtdIns(3,4,5)P₃. A key characteristic of these 3-phosphorylated lipids is their resistance to cleavage by the phosphoinositide-specific phospholipase C (PLC) enzymes that readily hydrolyze PtdIns(4,5)P₂. biomol.comcaymanchem.com

Research has demonstrated that polyphosphoinositides generated by PI3K are poor substrates for PLC isoforms from sources such as rat liver and bovine brain. caymanchem.com Specifically, PtdIns-(3,4)-P₂, a product of PI3K activity, is resistant to hydrolysis by PLC. biomol.comcaymanchem.com This resistance is a crucial feature that allows the signals generated by the PI3K pathway to persist and function independently of the PLC signaling axis. The inability of PLC to cleave the phosphodiester bond of 3-phosphorylated inositides enables researchers to use dioctanoyl analogs of these lipids to study PI3K-dependent signaling events without the confounding variable of PLC-mediated degradation.

| Compound | Susceptibility to PLC Hydrolysis | Significance in Research |

| PtdIns(4,5)P₂ | Susceptible | Serves as the primary substrate for PLC, generating IP₃ and DAG to initiate calcium signaling and activate Protein Kinase C. |

| PtdIns(3,4)P₂ | Resistant biomol.comcaymanchem.com | Allows for the specific study of PI3K pathway outputs and the functions of PtdIns(3,4)P₂-binding proteins without interference from PLC-mediated breakdown. |

| PtdIns(3,4,5)P₃ | Resistant | As the main product of Class I PI3K, its resistance to PLC is fundamental for its role in activating downstream effectors like Akt/PKB. |

Inhibition of Phosphoinositide Phosphatases

The levels of phosphoinositides are tightly controlled by the coordinated action of kinases that add phosphate groups and phosphatases that remove them. Phosphoinositide phosphatases are critical negative regulators of these signaling pathways, and their dysregulation is implicated in numerous diseases. Synthetic phosphoinositide analogs are essential tools for characterizing the activity and inhibition of these enzymes. Metabolically stabilized analogs of PtdIns(3,4,5)P₃ have been developed to serve as specific inhibitors of lipid phosphatase activity, allowing for detailed investigation of their cellular roles. nih.gov

SHIP1 and SHIP2 are key 5-phosphatases that dephosphorylate the 5-position of the inositol ring. nih.gov Their primary substrate is PtdIns(3,4,5)P₃, which they convert to PtdIns(3,4)P₂. nih.gov This action terminates signals downstream of PtdIns(3,4,5)P₃ while simultaneously generating PtdIns(3,4)P₂, which has its own distinct signaling functions. nih.gov

The development of inhibitors for these enzymes is a significant area of research. nih.gov Studies have utilized chemically stabilized PtdIns(3,4,5)P₃ analogs to probe the function and inhibition of SHIP enzymes. Research has shown that certain stabilized analogs can produce a modest inhibition of SHIP1 phosphatase activity. nih.gov The inhibitory effect on SHIP2 by these same analogs was observed to be less marked. nih.gov The use of a soluble PtdIns(3,4,5)P₃-diC8 substrate is common in screening assays to identify and characterize SHIP1 inhibitors, underscoring the utility of dioctanoyl phosphoinositides in this field. nih.gov

Phosphatase and Tensin Homolog (PTEN) is a crucial tumor suppressor that functions as a 3-phosphatase. medchemexpress.comnih.gov It directly counteracts the activity of PI3K by dephosphorylating the 3-position of the inositol ring on PtdIns(3,4,5)P₃, converting it back to PtdIns(4,5)P₂. nih.gov This action effectively terminates PI3K signaling. nih.gov

Given its central role in cell regulation, inhibiting PTEN is a therapeutic strategy being explored for conditions like tissue regeneration. mdpi.com Synthetic PtdIns(3,4,5)P₃ analogs have been instrumental in studying PTEN function. Interestingly, research comparing the effects of stabilized PtdIns(3,4,5)P₃ analogs on various phosphatases found that the inhibition of PTEN was less marked compared to the inhibition observed for SHIP1. nih.gov This differential inhibition highlights the potential for developing specific inhibitors that can target distinct nodes within the complex network of phosphoinositide metabolism.

| Phosphatase | Action | Substrate(s) | Product(s) | Inhibition by Analogs |

| SHIP1 | 5-phosphatase | PtdIns(3,4,5)P₃ | PtdIns(3,4)P₂ | Modestly inhibited by stabilized PtdIns(3,4,5)P₃ analogs. nih.gov |

| SHIP2 | 5-phosphatase | PtdIns(3,4,5)P₃ | PtdIns(3,4)P₂ | Less markedly inhibited by stabilized PtdIns(3,4,5)P₃ analogs. nih.gov |

| PTEN | 3-phosphatase | PtdIns(3,4,5)P₃ | PtdIns(4,5)P₂ | Less markedly inhibited by stabilized PtdIns(3,4,5)P₃ analogs. nih.gov |

Ptd1,2 Dioctanoyl Sodium Salt in Advanced Cell Biology Research

Modulation of Cellular Signal Transduction Pathways

PtdIns-(1,2-dioctanoyl) and its phosphorylated derivatives are central to the study of signal transduction. As a synthetic precursor, it enables the controlled investigation of the phosphoinositide signaling cascade, which regulates a vast array of cellular functions.

PtdIns-(1,2-dioctanoyl) is a synthetic analog of phosphatidylinositol (PtdIns), the foundational molecule for a critical class of signaling lipids. biomol.com In cellular systems, PtdIns can be sequentially phosphorylated by specific kinases to form phosphoinositides, such as phosphatidylinositol 4-phosphate (PIP) and phosphatidylinositol 4,5-bisphosphate (PIP2). biomol.combiomol.comcaymanchem.comcaymanchem.com The specific derivative, PtdIns-(1,2-dioctanoyl), provides the structural backbone for these subsequent phosphorylation events. biomol.com

A pivotal step in signal transduction is the hydrolysis of PIP2 by the enzyme phosphoinositide-specific phospholipase C (PI-PLC). biomol.comcaymanchem.comnih.gov This enzymatic cleavage yields two crucial second messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). biomol.comcaymanchem.comnih.govcaymanchem.com IP3 is a soluble molecule that diffuses into the cytosol, while DAG remains embedded in the plasma membrane. nih.gov By supplying cells with PtdIns-(1,2-dioctanoyl), researchers can study the synthesis pathway that ultimately leads to the generation of these vital signaling molecules. The use of this synthetic, water-soluble version facilitates its delivery and incorporation into cellular membranes for research purposes. biomol.com

The generation of IP3 and DAG from the phosphatidylinositol pathway initiates a cascade of downstream signaling events by activating specific protein effectors. DAG is a primary activator of protein kinase C (PKC), a family of enzymes that phosphorylate a multitude of protein targets, thereby regulating processes like cell growth, differentiation, and apoptosis. nih.gov Simultaneously, IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. nih.gov

This elevation in intracellular Ca2+ acts as another critical signal, influencing numerous cellular activities. Furthermore, the phosphoinositide pathway, originating from PtdIns, intersects with other major signaling networks. For instance, phosphatidylinositol 3-kinases (PI3K) phosphorylate PtdIns and its derivatives to generate lipids like phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which activates the Akt signaling pathway, a key regulator of cell survival and metabolism. nih.gov Research has also linked phosphoinositides to the regulation of the RhoA/ROCK pathway, which controls the activity of ezrin/radixin/moesin (ERM) proteins involved in cytoskeletal organization and membrane protein localization. nih.gov

Research on Membrane Transport and Efflux Mechanisms

Beyond its role in signaling, PtdIns-(1,2-dioctanoyl) has been identified as a modulator of membrane transport proteins, specifically the efflux transporter P-glycoprotein.

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, functions as a cellular efflux pump that expels a wide variety of xenobiotics. nih.gov This action can significantly reduce the intracellular concentration and efficacy of many therapeutic drugs, leading to multidrug resistance in cancer and poor bioavailability of oral medications. nih.govnih.gov Research has revealed that PtdIns-(1,2-dioctanoyl) (sodium salt), also referred to as 8:0 PI, can significantly inhibit the transport function of P-gp. nih.gov This inhibitory property is of considerable interest as it suggests that co-administration of such a compound could potentially enhance the effectiveness of drugs that are P-gp substrates. nih.govnih.gov The inhibitory action appears to be related to the short, eight-carbon fatty acid chains, as similar phospholipids (B1166683) like 1,2-dioctanoyl-sn-glycero-3-phosphocholine (B96630) (8:0 PC) also demonstrate P-gp inhibition. nih.gov

The inhibitory effect of PtdIns-(1,2-dioctanoyl) on P-gp has been validated through experiments using various established in vitro cell models. nih.gov The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted model for studying intestinal drug absorption and P-gp-mediated transport because these cells spontaneously express P-gp. nih.govnih.gov Additionally, Madin-Darby Canine Kidney (MDCKII) cells transfected to overexpress the human multidrug resistance gene (MDR1), known as MDCKII-mdr1 cells, provide a robust system for specifically studying P-gp function. nih.govnih.gov Studies have demonstrated that PtdIns-(1,2-dioctanoyl) reproducibly inhibits P-gp transport activity across these different cell lines. nih.gov

Table 1: In Vitro Models for PtdIns-(1,2-dioctanoyl) P-gp Inhibition Studies

| Cell Line | Description | Relevance to P-gp Research | Finding with PtdIns-(1,2-dioctanoyl) |

| Caco-2 | Human colorectal adenocarcinoma cells | Standard model for intestinal drug absorption and P-gp function. nih.govnih.gov | Significant inhibition of P-gp transport observed. nih.gov |

| MDCKII mdr1 | Canine kidney epithelial cells transfected with the human MDR1 gene | Overexpresses human P-gp, providing a specific and sensitive assay for inhibitors. nih.govnih.gov | Significant inhibition of P-gp transport observed. nih.gov |

| MDCKII (wildtype) | Non-transfected canine kidney epithelial cells | Used as a negative control to confirm P-gp specific effects. nih.govnih.gov | Validated that the inhibitory effect is specific to P-gp expressing cells. nih.gov |

The molecular mechanism by which PtdIns-(1,2-dioctanoyl) inhibits P-gp involves direct interaction with the transporter. nih.govnih.gov P-gp functions as a "hydrophobic vacuum cleaner," using the energy from ATP hydrolysis to capture substrates from within the inner leaflet of the cell membrane and expel them. mdpi.com This process relies on a large, polyspecific drug-binding cavity formed by the transporter's transmembrane helices. mdpi.comnih.gov

Molecular docking simulations and experimental data suggest that PtdIns-(1,2-dioctanoyl) binds within this substrate channel. nih.gov It is thought to act as a direct inhibitor, likely in its monomeric form, physically occupying the binding site and preventing substrate transport. nih.govnih.gov The interaction between phospholipids and membrane proteins is governed by a combination of forces, including hydrophobic interactions between the lipid's fatty acid tails and nonpolar regions of the protein, as well as electrostatic interactions and potential hydrogen bonds involving the polar headgroup. mdpi.com By binding to the transporter, PtdIns-(1,2-dioctanoyl) likely interferes with the dynamic conformational changes necessary for P-gp to bind and hydrolyze ATP, thus inhibiting its efflux function. nih.gov

Table 2: Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| PtdIns-(1,2-dioctanoyl) (sodium salt) | 1-(1,2-dioctanoylphosphatidyl)inositol, monosodium salt |

| IP3 | Inositol 1,4,5-triphosphate |

| DAG | Diacylglycerol |

| P-gp | P-glycoprotein |

| PtdIns | Phosphatidylinositol |

| PIP | Phosphatidylinositol 4-phosphate |

| PIP2 | Phosphatidylinositol 4,5-bisphosphate |

| PIP3 | Phosphatidylinositol (3,4,5)-trisphosphate |

| 8:0 PC | 1,2-dioctanoyl-sn-glycero-3-phosphocholine |

| PKC | Protein kinase C |

| PI3K | Phosphatidylinositol 3-kinase |

| Akt | Protein kinase B |

| RhoA | Ras homolog gene family member A |

| ROCK | Rho-associated coiled-coil containing protein kinase |

| ERM | Ezrin/Radixin/Moesin |

Inhibitory Effect on P-glycoprotein (P-gp) Transport

Interaction with Ion Channels

Phosphoinositides are critical regulators of ion channel activity, acting as direct ligands that modulate channel gating and function. biorxiv.orgruanlab.com Despite being minor components of the cell membrane, lipids like phosphatidylinositol 4,5-bisphosphate (PIP₂) are essential cofactors for a multitude of ion channels. biorxiv.org The use of synthetic, short-chain analogs like PtdIns-(1,2-dioctanoyl) and its phosphorylated forms allows researchers to precisely control the lipid environment in experimental setups, thereby elucidating the specific effects of these lipids on channel behavior. nih.gov

Modulation of Ion Channel Activity and Function

Research utilizing short-chain phosphoinositides has revealed that these lipids can either activate or inhibit ion channels, often through direct binding to the channel protein. This interaction can induce conformational changes that control the opening and closing of the channel pore. The regulation of ion channels by phosphoinositides is a dynamic process, influenced by cellular signaling pathways that synthesize and break down these lipid messengers. caymanchem.com

The versatility of phosphoinositide regulation is evident in its diverse effects on different ion channel families. Studies using dioctanoyl phosphoinositide derivatives have been instrumental in characterizing these specific interactions.

TRPV1 (Transient Receptor Potential Vanilloid 1): The regulation of the heat- and capsaicin-sensitive TRPV1 channel by phosphoinositides is notably complex. Research shows that PtdIns exhibits a dual regulatory function. youtube.comnih.gov In the presence of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), PtdIns acts as a competitive antagonist to capsaicin, partially inhibiting TRPV1 activity at low concentrations of the agonist. youtube.com However, in the absence of PtdIns(4,5)P₂, PtdIns can partially stimulate the channel. youtube.comnih.gov This suggests that phosphoinositides regulate TRPV1 through at least two functionally distinct binding sites—an inhibitory site that overlaps with the vanilloid binding pocket and a separate activating site. youtube.comnih.gov

PAC (Proton-Activated Chloride) Channel: The recently identified PAC, encoded by PACC1 (TMEM206), is a pH-sensing ion channel. youtube.comnih.gov Unlike many other channels that are activated by PIP₂, the PAC channel is potently inhibited by it. youtube.comnih.gov Cryo-electron microscopy and electrophysiology studies using diC₈-PIP₂ revealed a surprising binding site on the extracellular side of the transmembrane domain. youtube.comvincibiochem.it Binding of PIP₂ to this site stabilizes the channel in a desensitized-like conformation, thus inhibiting its chloride current. nih.govnih.gov This inhibitory effect is more potent at lower pH when the channel is already more prone to desensitization. youtube.comnih.gov

Kir2.1 (Inward Rectifier Potassium Channel 2.1): Classical inward rectifier potassium channels, like Kir2.1, are fundamental in setting the resting membrane potential of many excitable cells. nih.gov Their activity is highly dependent on PtdIns(4,5)P₂, which acts as a primary agonist. nih.govyoutube.com The structural basis for this activation was revealed by the X-ray crystal structure of the related Kir2.2 channel in complex with a short-chain (dioctanoyl) derivative of PIP₂. nih.gov The structure shows PIP₂ binding at the interface between the transmembrane and cytoplasmic domains, tethering the two domains together and initiating a large conformational change that opens the ion pore. nih.gov

| Ion Channel | Regulator | Observed Effect | Key Findings |

|---|---|---|---|

| TRPV1 | PtdIns / diC₈-PtdIns | Dual (Inhibition/Activation) | Acts as a competitive antagonist in the presence of PtdIns(4,5)P₂ but a partial activator in its absence, suggesting two distinct binding sites. youtube.comnih.gov |

| PAC Channel | diC₈-PIP₂ | Inhibition | Binds to an unconventional extracellular site, stabilizing a desensitized-like state to potently inhibit channel activity. youtube.comnih.govvincibiochem.it |

| Kir2.1 / Kir2.2 | diC₈-PIP₂ | Activation | Binds at the transmembrane-cytoplasmic domain interface, inducing a conformational change that opens the channel gate. nih.gov |

The excised patch-clamp technique is a cornerstone of electrophysiological research into ion channel regulation. In this method, a small patch of cell membrane containing the ion channel of interest is pulled away from the cell, allowing direct application of substances to the cytosolic face of the membrane. The high water solubility of short-chain phosphoinositides like PtdIns-(1,2-dioctanoyl) and its phosphorylated derivatives makes them ideal for this application. elifesciences.orgnih.gov Researchers can restore or modulate channel activity that is lost after excising the patch from the cell's rich cytosolic environment by perfusing the patch with a solution containing a specific dioctanoyl phosphoinositide. nih.gov This approach has been critical in demonstrating the direct and essential role of lipids like PtdIns(4,5)P₂ for the function of channels such as Kir2 and in dissecting the complex, dual regulation of TRPV1. nih.govyoutube.com

Influence on Cytoskeletal Dynamics and Cell Motility

Phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), are key signaling lipids that link the plasma membrane to the underlying actin cytoskeleton. They directly interact with a host of actin-binding proteins, thereby regulating the architecture and dynamics of actin filaments. The use of synthetic lipid analogs in research has helped to clarify how fluctuations in membrane phosphoinositide levels can translate into changes in cell shape and movement.

Effects on Actin Cytoskeleton Regulation

The dynamic assembly and disassembly of the actin cytoskeleton are fundamental to many cellular processes. PtdIns(4,5)P₂ influences this system by modulating the activity of proteins that control actin polymerization and filament organization. For example, PIP₂ can interact with proteins like profilin and CapZ, influencing the availability of actin monomers and the capping of actin filaments. Studies have shown a direct correlation between the levels of membrane PIP₂ and the dynamics of cortical actin. When agonist stimulation leads to the breakdown of PIP₂ via phospholipase C (PLC), cortical actin motility is significantly inhibited, and it resumes only when PIP₂ levels are restored. This demonstrates a causal link where the lipid acts as a master regulator of the cortical actin network.

Studies on Cell Movement and Polarization

The regulation of the actin cytoskeleton by phosphoinositides is crucial for directional cell movement (chemotaxis) and the establishment of cell polarity. The spatial distribution of different phosphoinositides creates localized signaling hubs that direct cytoskeletal rearrangements. A well-studied example is the role of phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃) in migrating neutrophils. PtdIns(3,4,5)P₃ accumulates at the leading edge of the cell, driving actin polymerization and protrusion, while its degradation by phosphatases like SHIP1 is essential for maintaining cell polarity and motility. Genetic inactivation of SHIP1 leads to severe defects in neutrophil polarization and movement because the PtdIns(3,4,5)P₃ signal becomes diffuse instead of localized. Furthermore, mathematical modeling and experimental observations suggest that the phosphoinositide signaling system can self-organize, generating spontaneous waves of lipid products that can establish cell polarity and drive random cell migration even without external cues.

| Cellular Process | Key Phosphoinositide | Mechanism of Action | Research Findings |

|---|---|---|---|

| Actin Cytoskeleton Regulation | PtdIns(4,5)P₂ | Modulates activity of actin-binding proteins (e.g., profilin, CapZ). | Cortical actin dynamics are directly correlated with membrane PIP₂ levels; PIP₂ hydrolysis inhibits actin motility. |

| Cell Polarization & Motility | PtdIns(3,4,5)P₃ | Creates a localized signal at the leading edge to drive actin polymerization. | Accumulation of PtdIns(3,4,5)P₃ at the front of neutrophils is critical for chemotaxis; its degradation by SHIP1 is required for polarity. |

| Random Cell Migration | PtdIns lipids system | Spatiotemporal self-organization of signaling components. | The PI3K/PTEN system can generate spontaneous traveling waves of phosphoinositides that establish polarity for random movement. |

Methodological Applications and Experimental Approaches in Research

Utilization in In Vitro Biochemical Assays

PtdIns-(1,2-dioctanoyl) and its phosphorylated derivatives are instrumental in the in vitro characterization of enzymes that metabolize or bind to phosphoinositides. Its water-soluble nature makes it particularly amenable for use in aqueous buffer systems common to these assays.

Lipid Kinase Activity Assays

In the study of lipid kinases, enzymes that phosphorylate phosphoinositides, PtdIns-(1,2-dioctanoyl) can serve as a substrate. For instance, phosphatidylinositol (PI)-specific kinases can phosphorylate PtdIns-(1,2-dioctanoyl) to generate phosphorylated products. The activity of these kinases can be quantified by measuring the incorporation of a radiolabeled phosphate (B84403) group from ATP or by detecting the product through other analytical methods. The use of a synthetic, defined substrate like the dioctanoyl version allows for more controlled and reproducible kinetic analyses of these enzymes.

Phosphatase Activity Assays

Conversely, in phosphatase activity assays, phosphorylated forms of PtdIns-(1,2-dioctanoyl) are used as substrates to study the activity of lipid phosphatases. These enzymes remove phosphate groups from phosphoinositides, playing a crucial role in signal termination. By incubating a phosphorylated dioctanoyl-PtdIns derivative with a phosphatase, researchers can measure the rate of dephosphorylation, often by quantifying the release of inorganic phosphate or by analyzing the lipid product. This approach is critical for understanding the regulation and specificity of various phosphoinositide phosphatases.

Protein-Lipid Binding Assays (e.g., pull-down experiments, affinity binding assays)

The interaction of proteins with phosphoinositides is a key event in many cellular signaling pathways. PtdIns-(1,2-dioctanoyl) and its phosphorylated forms can be immobilized on a solid support, such as beads or membranes, to create affinity matrices for pull-down experiments. In these assays, a cell lysate or a purified protein solution is incubated with the lipid-coated support. Proteins that bind to the specific phosphoinositide can then be isolated, identified, and quantified. This technique is invaluable for discovering novel lipid-binding proteins and for characterizing the lipid-binding domains of known proteins.

Enzyme Kinetics and Substrate Selectivity Studies

The defined chemical structure of PtdIns-(1,2-dioctanoyl) makes it an excellent tool for detailed enzyme kinetics and substrate selectivity studies. By varying the concentration of this substrate, researchers can determine key kinetic parameters of lipid kinases and phosphatases, such as the Michaelis constant (Km) and the maximum velocity (Vmax). Furthermore, by comparing the enzyme's activity towards different synthetic phosphoinositides with varying acyl chain lengths or phosphorylation patterns, the substrate selectivity of the enzyme can be thoroughly investigated. This information is fundamental to understanding the specific roles of different phosphoinositide species and the enzymes that regulate them in cellular processes.

Application in Cell-Based Experimental Systems

Beyond its utility in in vitro assays, PtdIns-(1,2-dioctanoyl) can also be applied in cell-based experimental systems to probe cellular processes.

Transmembrane Transport Experiments

PtdIns-(1,2-dioctanoyl) (sodium salt) has been identified as an inhibitor of the transmembrane transporter P-glycoprotein (P-gp). medchemexpress.comnih.gov P-gp is an ATP-binding cassette (ABC) transporter that plays a significant role in multi-drug resistance in cancer by effluxing a wide range of chemotherapeutic agents from cells.

In a study by Lucas et al. (2013), the effect of PtdIns-(1,2-dioctanoyl) (sodium salt), referred to as 8:0 PI, on the transport of the P-gp substrate digoxin was investigated in various cell lines. nih.gov The results demonstrated that this compound significantly inhibits the P-gp-mediated transport of digoxin in a manner that is reproducible, independent of the cell line, and independent of the substrate used. medchemexpress.comnih.gov

Table 1: Effect of PtdIns-(1,2-dioctanoyl) (sodium salt) on the Efflux Ratio of the P-gp Substrate Digoxin in Caco-2 Cell Monolayers

| Compound | Concentration (µM) | Efflux Ratio | Inhibition (%) |

|---|---|---|---|

| Control | - | 12.0 | - |

| PtdIns-(1,2-dioctanoyl) (sodium salt) | 100 | 1.5 | 87.5 |

These findings suggest that PtdIns-(1,2-dioctanoyl) (sodium salt) could have potential applications in overcoming P-gp-mediated multidrug resistance, although further research is required to elucidate its precise mechanism of action and its suitability for therapeutic use. nih.gov

Incorporation into Model Membrane Systems

Model membrane systems are indispensable tools for dissecting the molecular details of protein-lipid interactions in a controlled environment, free from the complexity of a living cell. PtdIns-(1,2-dioctanoyl) and its phosphorylated derivatives are frequently incorporated into these systems.

Liposomes are microscopic vesicles composed of a lipid bilayer, which can be engineered to mimic the lipid composition of specific cellular membranes. PtdIns-(1,2-dioctanoyl) or its phosphorylated forms can be included in the lipid mixture during liposome preparation. These liposomes then serve as a platform to study the binding and function of proteins that interact with phosphoinositides.

A common application is in studying the recruitment of cytosolic proteins to membranes. For example, fluorescence-based assays can be used to demonstrate the preferential interaction of proteins with liposomes containing specific phosphoinositides. In a study investigating the StarD4 sterol trafficking protein, liposomes containing various phosphatidylinositol phosphates (PIPs) were used to assess their role in modulating StarD4-mediated sterol transport. nih.govosti.gov The results showed that StarD4 could preferentially extract sterol from liposome membranes containing certain PIPs, particularly PI(4,5)P₂. nih.gov

The following table summarizes the effect of different phosphoinositides on the sterol transport activity of StarD4, as determined in a liposome-based fluorescence assay.

| Phosphoinositide in Donor Liposomes | StarD4 Sterol Transfer Activity (Relative to control) |

| PI(4,5)P₂ | Significantly Enhanced |

| PI(3,5)P₂ | Moderately Enhanced |

| Monophosphorylated PIPs | Smaller Effect |

This table is a representation of findings described in the source material. nih.gov

Due to their amphipathic nature, short-chain phosphoinositides like PtdIns-(1,2-dioctanoyl) can form micelles in aqueous solutions above their critical micelle concentration (CMC). These micellar structures provide a membrane-mimetic environment that is particularly amenable to biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR studies of proteins or lipids in micelles can provide high-resolution information about their structure, dynamics, and interactions. For instance, NMR has been used to characterize the solution conformation of diheptanoylphosphatidylinositol, a close analog of PtdIns-(1,2-dioctanoyl), in both monomeric and micellar states. nih.gov These studies revealed that in micelles, the inositol (B14025) ring adopts a specific orientation relative to the glycerol (B35011) backbone, which is crucial for its recognition and hydrolysis by enzymes like phospholipase C. nih.gov By incorporating proteins into micelles containing PtdIns-(1,2-dioctanoyl), researchers can investigate conformational changes in the protein upon lipid binding and map the specific residues involved in the interaction.

Development and Application of Affinity Probes

To identify and characterize the full spectrum of proteins that interact with a specific lipid, researchers often employ affinity probes. These are modified versions of the lipid that can be used to "fish out" binding partners from complex biological mixtures like cell lysates.

A common strategy for creating affinity probes is to attach a biotin molecule to the lipid of interest. Biotin forms an exceptionally strong and specific interaction with avidin or streptavidin, which can be immobilized on a solid support (e.g., beads). The synthesis of a biotinylated PtdIns-(1,2-dioctanoyl) analog involves chemically modifying the parent molecule to incorporate a biotin tag, often via a flexible linker arm to minimize steric hindrance.

The synthesis of a complete family of phosphatidylinositol phosphate analogues for use in affinity probes has been described, starting from myo-inositol. researchgate.net This process involves a series of protection, phosphorylation, and deprotection steps. To create a biotinylated version, an amino-functionalized lipid analog is first synthesized. This amino group can then be coupled to an activated form of biotin, such as biotin-N-hydroxysuccinimide ester, to form a stable amide bond. The resulting biotinylated PtdIns-(1,2-dioctanoyl) analog retains the headgroup structure necessary for protein recognition while allowing for efficient capture.

Once a biotinylated PtdIns-(1,2-dioctanoyl) probe is synthesized, it can be used in affinity purification experiments coupled with mass spectrometry-based proteomics to identify interacting proteins. In a typical workflow, the biotinylated lipid is immobilized on streptavidin-coated beads. These beads are then incubated with a cell lysate. Proteins that bind to the PtdIns-(1,2-dioctanoyl) will be captured on the beads, while non-binding proteins are washed away. The bound proteins are then eluted, separated (e.g., by gel electrophoresis), and identified by mass spectrometry.

Quantitative mass spectrometry approaches have been used to identify hundreds of phosphoinositide-interacting proteins and to profile their binding specificities across all seven PIP variants. nih.gov Such studies have revealed a vast and diverse PIP interactome, encompassing proteins from various cellular compartments, including the nucleus. nih.gov These proteomic analyses provide a global view of the cellular networks governed by phosphoinositides and can uncover novel effector proteins for PtdIns-(1,2-dioctanoyl) and its phosphorylated derivatives.

The table below lists examples of protein families and domains that are known to interact with phosphoinositides and are therefore potential candidates for identification in a proteomic screen using a PtdIns-(1,2-dioctanoyl)-based probe.

| Protein Domain | Known Phosphoinositide Ligand(s) | Cellular Function |

| Pleckstrin Homology (PH) | PI(3,4,5)P₃, PI(4,5)P₂ | Signal transduction, cytoskeletal rearrangement |

| Phox Homology (PX) | PI(3)P, PI(3,4)P₂ | Membrane trafficking, protein sorting |

| FYVE | PI(3)P | Endosomal trafficking |

| C2 | PI(4,5)P₂, PI(3,4,5)P₃ | Signal transduction, membrane fusion |

This table provides a generalized overview of phosphoinositide-binding domains.

Comparative and Analog Studies of Ptd1,2 Dioctanoyl Sodium Salt

Comparison with Naturally Occurring Phosphatidylinositols

Structural Similarities and Differences in Inositol (B14025) and Diacyl Glycerol (B35011) Stereochemistry

PtdIns-(1,2-dioctanoyl) (sodium salt) is a synthetic analog of naturally occurring phosphatidylinositols (PtdIns). glpbio.com A primary structural distinction lies in the acyl chains attached to the glycerol backbone. While natural PtdIns molecules typically possess long-chain fatty acids (commonly stearic acid at the sn-1 position and arachidonic acid at the sn-2 position), PtdIns-(1,2-dioctanoyl) features two short octanoyl (C8:0) fatty acid chains at the sn-1 and sn-2 positions. glpbio.comcaymanchem.comcaymanchem.comcaymanchem.com

Despite this significant difference in the lipid portion, a crucial similarity is the conserved stereochemistry of the inositol head group and the diacylglycerol (DAG) backbone. glpbio.comcaymanchem.comcaymanchem.comcaymanchem.com PtdIns-(1,2-dioctanoyl) is synthesized to have the same D-myo-inositol configuration and sn-glycerol backbone as its natural counterparts. caymanchem.com This stereochemical fidelity is vital for its function as a research tool, as it allows the molecule to be recognized and metabolized by the same enzymes that act on endogenous PtdIns. targetmol.com

The key structural difference, the presence of short C8:0 fatty acid chains, imparts distinct physical properties to PtdIns-(1,2-dioctanoyl) (sodium salt), most notably increased aqueous solubility compared to its long-chain natural analogs. glpbio.comcaymanchem.com This characteristic is advantageous in experimental settings, facilitating its delivery to cells and enzyme systems in aqueous media.

Table 1: Structural Comparison of PtdIns-(1,2-dioctanoyl) and Naturally Occurring PtdIns

| Feature | PtdIns-(1,2-dioctanoyl) (sodium salt) | Naturally Occurring PtdIns |

|---|---|---|

| Inositol Head Group | D-myo-inositol | D-myo-inositol |

| Glycerol Backbone | sn-glycerol | sn-glycerol |

| Acyl Chain at sn-1 | Octanoyl (C8:0) | Typically a long, saturated fatty acid (e.g., Stearic acid, C18:0) |

| Acyl Chain at sn-2 | Octanoyl (C8:0) | Typically a long, unsaturated fatty acid (e.g., Arachidonic acid, C20:4) |

| Stereochemistry | Identical to natural PtdIns glpbio.comcaymanchem.comcaymanchem.comcaymanchem.com | Natural configuration |

| Physical Properties | Higher aqueous solubility glpbio.comcaymanchem.com | Low aqueous solubility |

Comparative Analysis of Bioactivity and Cellular Effects

The bioactivity of PtdIns-(1,2-dioctanoyl) and its phosphorylated derivatives is fundamentally linked to their structural similarity to natural phosphoinositides. These synthetic analogs can serve as substrates for the same enzymes, such as phosphoinositide kinases (PI-kinases) and phospholipases, that metabolize endogenous phosphoinositides. glpbio.comtargetmol.com For instance, PtdIns-(1,2-dioctanoyl) can be phosphorylated to generate dioctanoyl versions of phosphatidylinositol monophosphates (PIPs), diphosphates (PIP2s), and triphosphates (PIP3s). glpbio.comcaymanchem.comcaymanchem.combiomol.com

However, the shorter acyl chains can influence their partitioning into cellular membranes and their interactions with proteins. nih.govnih.gov While the water-soluble nature of short-chain phosphoinositides like the dioctanoyl variants is beneficial for experimental delivery, it also means they may not fully replicate the behavior of their long-chain counterparts within the complex lipid environment of the cell membrane. nih.gov The shorter chains can lead to a more transient association with the membrane.

Despite these differences, dioctanoyl phosphoinositides are invaluable tools in cell signaling research. They are used to study the regulation of ion channels, the activity of various kinases and phosphatases, and the intricate signaling cascades initiated by the hydrolysis of PIP2. nih.govnih.gov For example, the hydrolysis of PtdIns-(4,5)-P2 by phospholipase C (PLC) to produce inositol triphosphate (IP3) and diacylglycerol (DAG) is a critical signaling event that can be investigated using dioctanoyl analogs. glpbio.comcaymanchem.combiomol.comcaymanchem.com

Research with Phosphorylated Dioctanoyl Analogs

PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) (sodium salt) in PI3K Signaling Research

Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3) is a pivotal second messenger generated at the plasma membrane by phosphoinositide 3-kinases (PI3Ks) upon cellular stimulation. nih.gov The dioctanoyl analog, PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) (sodium salt), is a crucial tool for dissecting the PI3K signaling pathway. caymanchem.com This synthetic, water-soluble version of PtdIns(3,4,5)P3 allows researchers to bypass the upstream signaling events and directly activate downstream effectors. caymanchem.combertin-bioreagent.com

PtdIns(3,4,5)P3 recruits and activates proteins containing pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt (also known as protein kinase B or PKB). nih.gov The activation of the PI3K/Akt pathway is fundamental to regulating numerous cellular processes, including cell survival, growth, proliferation, and metabolism. nih.gov Dysregulation of this pathway is a hallmark of many human cancers. researchgate.net

In research, PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) is used to:

Investigate the direct effects of PtdIns(3,4,5)P3 on the activation of Akt and other PH domain-containing proteins. nih.gov

Study the downstream consequences of PI3K pathway activation in various cell types. nih.govresearchgate.net

Explore the roles of phosphatases that dephosphorylate PtdIns(3,4,5)P3, such as PTEN (phosphatase and tensin homolog) and SHIP (SH2-containing inositol 5'-phosphatase), which are critical tumor suppressors. nih.govresearchgate.net

The conversion of PtdIns(3,4,5)P3 to PtdIns(3,4)P2 by SHIP enzymes is another important regulatory step in the PI3K pathway, and the availability of synthetic analogs of both lipids is essential for studying this process. researchgate.net

PtdIns-(4,5)-P2 (1,2-dioctanoyl) (sodium salt) in Phospholipase C and PI3K Studies

Phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) is a key phosphoinositide concentrated at the plasma membrane, where it serves dual roles as a signaling molecule in its own right and as a substrate for crucial signaling enzymes. nih.gov The synthetic analog, PtdIns-(4,5)-P2 (1,2-dioctanoyl) (sodium salt), is extensively used to probe these functions. caymanchem.comcaymanchem.com

In the context of phospholipase C (PLC) signaling, PtdIns(4,5)P2 is hydrolyzed to generate two second messengers: inositol (1,4,5)-trisphosphate (IP3) and diacylglycerol (DAG). caymanchem.comcaymanchem.comnih.gov IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov PtdIns-(4,5)-P2 (1,2-dioctanoyl) can be used as a substrate in in vitro assays to study the activity and regulation of various PLC isoforms. caymanchem.combiomol.com

Furthermore, PtdIns(4,5)P2 is the direct precursor for the synthesis of PtdIns(3,4,5)P3 by Class I PI3Ks. nih.govnih.gov Therefore, PtdIns-(4,5)-P2 (1,2-dioctanoyl) is also a critical reagent in studies of the PI3K pathway, allowing researchers to provide a defined substrate for PI3K enzymes in various experimental systems. caymanchem.com The dynamic interplay between PtdIns(4,5)P2 and PtdIns(3,4,5)P3 levels, controlled by PI3Ks and phosphatases, is central to many cellular decisions. nih.gov

Beyond its role as a substrate, PtdIns(4,5)P2 itself directly interacts with and modulates the function of numerous proteins, including ion channels, transporters, and components of the actin cytoskeleton. nih.gov The use of PtdIns-(4,5)-P2 (1,2-dioctanoyl) has been instrumental in studying these direct interactions in excised membrane patches and other reconstituted systems. nih.govnih.gov

PtdIns-(3,4)-P2 (1,2-dioctanoyl) (sodium salt) in Cell Signaling Research

Phosphatidylinositol (3,4)-bisphosphate (PtdIns(3,4)P2) is another important, though less abundant, phosphoinositide involved in cell signaling. caymanchem.comglpbio.comwikipedia.org It can be generated through two main routes: the phosphorylation of PtdIns(4)P by Class II PI3Ks or the dephosphorylation of PtdIns(3,4,5)P3 at the 5' position by SHIP phosphatases. wikipedia.org PtdIns-(3,4)-P2 (1,2-dioctanoyl) (sodium salt) is a synthetic, water-soluble version of this lipid that facilitates the study of its specific cellular roles. caymanchem.comglpbio.com

Like PtdIns(3,4,5)P3, PtdIns(3,4)P2 acts as a second messenger by recruiting specific proteins to the membrane, although it binds to a partially distinct set of effectors. wikipedia.org Notably, certain PH domain-containing proteins, including Akt and the tandem-PH-domain-containing proteins (TAPPs), can bind to PtdIns(3,4)P2. researchgate.netwikipedia.org The generation of PtdIns(3,4)P2 is thought to sustain the activation of pathways like the Akt signaling cascade, contributing to cell survival and proliferation. researchgate.net

A key characteristic of 3-phosphorylated phosphoinositides, including PtdIns(3,4)P2, is their resistance to hydrolysis by phospholipase C (PLC). caymanchem.comcaymanchem.comglpbio.com This makes them stable signaling platforms that are regulated primarily by phosphoinositide phosphatases. caymanchem.comglpbio.com Research using PtdIns-(3,4)-P2 (1,2-dioctanoyl) helps to:

Identify and characterize proteins that specifically bind to PtdIns(3,4)P2. wikipedia.org

Delineate the distinct downstream signaling pathways activated by PtdIns(3,4)P2 compared to PtdIns(3,4,5)P3. researchgate.net

Understand the role of PtdIns(3,4)P2 in cellular processes such as cell migration, vesicle trafficking, and apoptosis. researchgate.netwikipedia.org

Table 2: Research Applications of Phosphorylated Dioctanoyl Analogs

| Compound | Key Signaling Pathway(s) | Primary Research Applications |

|---|

| PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) (sodium salt) | PI3K/Akt Signaling nih.govresearchgate.net | - Direct activation of Akt and other PH domain-containing effectors. nih.gov

PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt) as a Precursor in Phosphorylation Studies

Phosphatidylinositol (PtdIns) phosphates are minor components of cellular membranes but are integral to the generation and transmission of signals within and between cells. glpbio.comglpbio.com PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt), a synthetic analog of the naturally occurring phosphatidylinositol-3-monophosphate, serves as a critical tool in the study of phosphoinositide-mediated signaling pathways. caymanchem.comtargetmol.comvincibiochem.it This synthetic version features short C8:0 fatty acid chains at the sn-1 and sn-2 positions, which confers greater aqueous solubility compared to its natural long-chain counterparts, facilitating its use in in vitro assays. glpbio.com

The primary utility of PtdIns-(3)-P1 (1,2-dioctanoyl) in research lies in its role as a substrate, or precursor, for a class of enzymes known as phosphoinositide (PI)-specific kinases. glpbio.comcaymanchem.comtargetmol.com These kinases catalyze the addition of phosphate (B84403) groups to the inositol headgroup of phosphoinositides. Specifically, PtdIns-(3)-P1 can be further phosphorylated by PI-kinases to generate phosphatidylinositol-3,4-bisphosphate (PtdIns-(3,4)-P2), phosphatidylinositol-3,5-bisphosphate (PtdIns-(3,5)-P2), and subsequently phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PtdIns-(3,4,5)-P3). glpbio.comcaymanchem.comtargetmol.com These phosphorylated products, often referred to as PIP2 and PIP3, are potent second messengers that recruit and activate a host of downstream effector proteins, thereby regulating fundamental cellular processes. caymanchem.comnih.gov

The study of these phosphorylation events is crucial for understanding the complex signaling networks that govern cell proliferation, survival, migration, and metabolism. nih.govnih.gov Dysregulation of PI kinase activity is frequently implicated in diseases such as cancer and diabetes. nih.govmedscape.com By using the well-defined, soluble PtdIns-(3)-P1 (1,2-dioctanoyl) as a starting material, researchers can meticulously dissect the activity, substrate specificity, and kinetics of various PI kinases in controlled experimental settings. This allows for the identification of specific kinase inhibitors and activators, which is a significant focus in drug discovery and development. medscape.comwikipedia.org

Table 1: Properties of PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)

| Property | Value |

| Synonyms | DOPI-3-P1, Phosphatidylinositol-3-monophosphate C-8, PI(3)P (8:0/8:0) caymanchem.com |

| Molecular Formula | C25H46O16P2 • 2Na caymanchem.com |

| Formula Weight | 710.6 g/mol caymanchem.comcaymanchem.com |

| Physical Form | Lyophilized powder caymanchem.com |

| Key Feature | Synthetic analog with C8:0 fatty acids at sn-1 and sn-2 positions glpbio.comcaymanchem.com |

| Primary Use in Research | Substrate for PI-specific kinases to produce PtdIns-P2 and PtdIns-P3 glpbio.comtargetmol.com |

Metabolically Stabilized Analogs in Phosphoinositide Research

A significant challenge in studying phosphoinositide signaling is the transient nature of these molecules. Cellular phosphatases rapidly dephosphorylate phosphoinositides, making it difficult to study their direct interactions with effector proteins. To overcome this, researchers have developed metabolically stabilized analogs of phosphoinositides. These analogs are designed to be resistant to the action of cellular phosphatases.

Two important classes of such modifications are phosphorothioates and methylene (B1212753) phosphonates. In phosphorothioate (B77711) analogs, a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. umich.educapes.gov.br This substitution often renders the phosphate group resistant to hydrolysis by phosphatases. In methylene phosphonate (B1237965) analogs, the oxygen atom linking the phosphate to the inositol ring (the phosphodiester bond) is replaced by a methylene (CH2) group, creating a carbon-phosphorus bond that is not susceptible to cleavage by phosphodiesterases. nih.govnih.gov These stabilized analogs are invaluable tools for structural biology, for identifying novel binding proteins, and for probing the mechanisms of phosphoinositide-dependent enzymes. nih.govucla.edu

Synthesis and Biochemical Characterization of Phosphorothioate and Methylene Phosphonate Modifications

The chemical synthesis of these modified phosphoinositides is a complex, multi-step process that allows for precise control over the placement of the modifications.

Phosphorothioate Analogs: The synthesis of phosphorothioate phosphoinositides often involves a phosphitylation-oxidation strategy. nih.gov A protected inositol derivative is reacted with a phosphitylating agent, followed by sulfurization to create the phosphorothioate linkage. umich.edunih.gov One common method utilizes an oxathiaphospholane (B1262164) approach, which allows for stereodefined synthesis, yielding pure diastereomers of the phosphorothioate. nih.gov This stereochemical control is crucial because protein-lipid interactions are highly stereospecific.

Biochemical Characterization: Phosphorothioate analogs of phosphoinositides are characterized by their resistance to enzymatic hydrolysis by phosphatases. capes.gov.brucla.edu This metabolic stability allows them to act as persistent signaling molecules in cellular or in vitro systems. They are used to study the structural basis of protein-phosphoinositide recognition and to trap enzyme-substrate complexes for mechanistic studies. ucla.edu For example, phosphorothioate analogs of PtdIns(4,5)P2 have been instrumental in characterizing the mechanism of phospholipase C (PLC), an enzyme that hydrolyzes PtdIns(4,5)P2 to generate the second messengers IP3 and DAG. glpbio.comcaymanchem.com

Methylene Phosphonate Analogs: The synthesis of methylene phosphonate analogs typically involves creating a carbon-phosphorus bond. A common strategy is the Horner-Wadsworth-Emmons (HWE) reaction, where a phosphonate-stabilized carbanion reacts with an aldehyde, such as an appropriately protected 5'-aldehydic nucleoside or a similar inositol-derived aldehyde. nih.gov Another method is the Michaelis-Arbuzov reaction. organic-chemistry.orgmdpi.com These methods produce a stable C-P bond in place of the labile O-P bond. nih.gov

Table 2: Comparison of Metabolically Stabilized Phosphoinositide Analogs

| Analog Type | Modification | Key Synthetic Strategy | Primary Biochemical Feature |

| Phosphorothioate | Replacement of a non-bridging oxygen with sulfur in the phosphate group. umich.edu | Phosphitylation followed by sulfurization (e.g., oxathiaphospholane method). nih.gov | Resistance to phosphatase-mediated hydrolysis. ucla.edu |

| Methylene Phosphonate | Replacement of the phosphodiester oxygen with a methylene (CH2) group. nih.gov | Horner-Wadsworth-Emmons (HWE) reaction or Michaelis-Arbuzov reaction. nih.govorganic-chemistry.org | Resistance to phosphodiesterase-mediated cleavage. nih.gov |

Q & A

Basic Research Questions

Q. What experimental strategies ensure high-purity synthesis of PtdIns-(1,2-dioctanoyl) (sodium salt)?

- Methodological Answer : Utilize validated synthetic routes from databases like REAXYS and Pistachio to optimize reaction conditions (e.g., acyl chain coupling efficiency). Purification via reverse-phase HPLC or silica gel chromatography is critical, with purity verification by LC-MS (>95% by area under the curve) . Sodium salt formation requires ion-exchange chromatography, monitored by nuclear magnetic resonance (NMR) for sodium counterion confirmation .

Q. How should researchers characterize the solubility and stability of this compound in aqueous buffers?

- Methodological Answer : Solubility testing in DMSO/saline mixtures (e.g., 10 mM stock in 20% DMSO) is standard. For stability, perform time-course experiments using mass spectrometry to detect hydrolysis of the dioctanoyl chains or phosphate groups. Dynamic light scattering (DLS) can monitor micelle formation in aqueous solutions .

Q. What are the standard protocols for incorporating PtdIns-(1,2-dioctanoyl) into lipid bilayers for membrane studies?

- Methodological Answer : Prepare lipid vesicles via thin-film hydration with controlled molar ratios (e.g., 5% PtdIns analog in DOPC/cholesterol mixtures). Validate bilayer incorporation using fluorescence quenching assays or Förster resonance energy transfer (FRET) with labeled lipid probes .

Advanced Research Questions

Q. How can conflicting data on PtdIns-(1,2-dioctanoyl)’s role in membrane protein trafficking be resolved?

- Methodological Answer : Systematically control lipid composition (e.g., presence of PI3K/PI5K enzymes) and use surface plasmon resonance (SPR) to quantify binding kinetics to PH-domain proteins. Replicate studies in lipid-free systems (e.g., nanodiscs) to isolate direct effects . Conflicting results may arise from batch-specific impurities; validate purity via MALDI-TOF and elemental analysis .

Q. What advanced techniques confirm the stereochemical integrity of the inositol headgroup in synthetic batches?

- Methodological Answer : Use chiral chromatography (e.g., Chiralpak IC-3 column) coupled with circular dichroism (CD) spectroscopy. Compare retention times and optical rotation with natural PtdIns standards. Stereochemical errors can invalidate protein-binding assays (e.g., Akt activation studies) .

Q. How does PtdIns-(1,2-dioctanoyl) modulate P-glycoprotein (P-gp) activity in drug-resistant cancer cells?

- Methodological Answer : Treat cisplatin-resistant cell lines (e.g., MCF-7/R) with the compound and measure intracellular drug accumulation via fluorescence (e.g., calcein-AM assay). Validate P-gp inhibition using ATPase activity kits and Western blotting for phosphorylation changes in P-gp regulatory pathways .

Q. What controls are essential when studying this analog’s interference with endogenous phosphoinositide signaling?

- Methodological Answer : Include lipid scavengers (e.g., fatty acid-free BSA) in cell culture media to sequester hydrolyzed octanoyl chains. Use CRISPR-edited cell lines lacking endogenous PI kinases (e.g., PI3Kγ-KO) to isolate exogenous PtdIns effects .

Data Analysis & Quality Control

Q. How should researchers address batch-to-batch variability in bioactivity assays?

- Methodological Answer : Request batch-specific certificates of analysis (COA) with HPLC chromatograms, mass spectra, and sodium content (flame photometry). For cell-based assays, normalize activity to lipid concentration via phosphate assay (e.g., malachite green method) .

Q. What statistical approaches are recommended for analyzing dose-response curves in PtdIns-mediated signaling studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.